molecular formula C14H11BrO3 B8737982 2-(4-Bromophenoxy)-4-methylbenzoic acid

2-(4-Bromophenoxy)-4-methylbenzoic acid

Cat. No.: B8737982
M. Wt: 307.14 g/mol
InChI Key: HPBQUNDFOWIWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenoxy)-4-methylbenzoic acid is a useful research compound. Its molecular formula is C14H11BrO3 and its molecular weight is 307.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

2-(4-bromophenoxy)-4-methylbenzoic acid

InChI

InChI=1S/C14H11BrO3/c1-9-2-7-12(14(16)17)13(8-9)18-11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,17)

InChI Key

HPBQUNDFOWIWAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)OC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromophenol (0.87 g, 5 mmol), Cs2CO3 (1.6 g, 5 mmol), CuOTf toluene complex (2:1) (0.0625 mmol, 5 mol % Cu, 33 mg), ethyl acetate (0.013 ml, 0.125 mmol) were added to a solution of 2-bromo-4-methylbenzoic acid (0.86 g, 5 mmol) in toluene (2 mL) in a sealed tube. The reaction mixture was purged with N2, and was heated to 110° C. until the aryl halide was consumed as determined by LC-MS (48 h). After cooling to rt, the mixture was filtered through a Celite plug. The Celite plug was washed with EtOAc. The mixture was acidified by 1N HCl, and extracted w/EtOAc. The combined organic phases were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. This residue was purified via column chromatography on silica gel (gradient elution with 0-10% MeOH/DCM) to afford 2-(4-bromophenoxy)-4-methylbenzoic acid, MS m/z=309.1 [M+H]+. Calc'd for C14H11BrO3: 307.1.
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.6 g
Type
reactant
Reaction Step One
[Compound]
Name
CuOTf toluene
Quantity
33 mg
Type
reactant
Reaction Step One
Quantity
0.013 mL
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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